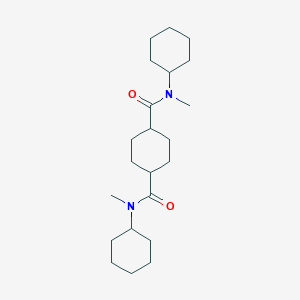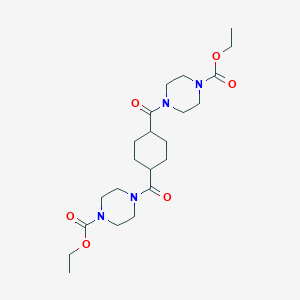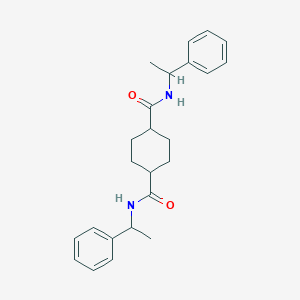
2-(4-Methylanilino)pyrimidine-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylanilino)pyrimidine-4-ol, also known as MAP4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyrimidine family of compounds, which are known for their diverse range of biological activities. MAP4 has been shown to exhibit a number of interesting properties, including potent antioxidant activity and the ability to inhibit certain enzymes. In
作用機序
The mechanism of action of 2-(4-Methylanilino)pyrimidine-4-ol is complex and not fully understood. It is thought that the compound exerts its effects through a variety of mechanisms, including antioxidant activity, enzyme inhibition, and modulation of cellular signaling pathways. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to interact with a variety of proteins and enzymes in the body, including those involved in oxidative stress, inflammation, and cell growth and differentiation.
Biochemical and Physiological Effects:
2-(4-Methylanilino)pyrimidine-4-ol has been shown to have a number of biochemical and physiological effects in the body. These include antioxidant activity, enzyme inhibition, and modulation of cellular signaling pathways. 2-(4-Methylanilino)pyrimidine-4-ol has also been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs and therapies.
実験室実験の利点と制限
One advantage of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Another advantage is its ability to inhibit certain enzymes, which can be useful for studying the role of these enzymes in various biological processes.
One limitation of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain the compound in sufficient quantities for use in experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-(4-Methylanilino)pyrimidine-4-ol. One area of focus could be the development of new drugs and therapies based on its antioxidant and enzyme inhibition properties. Another area of focus could be the study of its effects on cellular signaling pathways, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies could be conducted to better understand the advantages and limitations of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments, and to develop more efficient synthesis methods for the compound.
合成法
The synthesis of 2-(4-Methylanilino)pyrimidine-4-ol involves several steps, including the reaction of 4-methylaniline with ethyl acetoacetate to form 2-(4-methylanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then treated with phosphorus oxychloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminopyrimidine to yield 2-(4-Methylanilino)pyrimidine-4-ol. The synthesis of 2-(4-Methylanilino)pyrimidine-4-ol is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学的研究の応用
2-(4-Methylanilino)pyrimidine-4-ol has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has focused on 2-(4-Methylanilino)pyrimidine-4-ol is its ability to act as an antioxidant. Antioxidants are molecules that can neutralize free radicals, which are highly reactive molecules that can cause damage to cells and tissues. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to possess potent antioxidant activity, making it a promising candidate for the development of new drugs and therapies.
Another area of research that has focused on 2-(4-Methylanilino)pyrimidine-4-ol is its ability to inhibit certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body. Inhibition of certain enzymes can lead to a variety of beneficial effects, including the treatment of diseases such as cancer and Alzheimer's. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to inhibit several enzymes, including acetylcholinesterase and tyrosinase, making it a potential candidate for the development of new drugs and therapies.
特性
製品名 |
2-(4-Methylanilino)pyrimidine-4-ol |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
2-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
InChIキー |
PBCQJLYNCKXHAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)